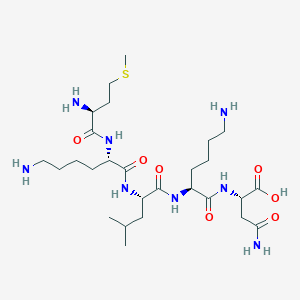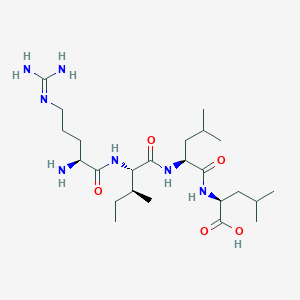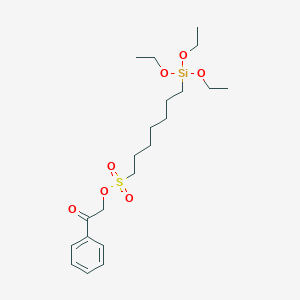
6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde is a brominated pyridine derivative. This compound is known for its unique structural properties and is used in various chemical reactions and applications. It is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The bromine atom and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with similar reactivity but different positional isomerism.
6-Bromo-2-pyridinecarboxaldehyde: A closely related compound with similar chemical properties and applications.
Uniqueness
6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
6-bromo-1-oxidopyridin-1-ium-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-3-1-2-5(4-9)8(6)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZMPYLFCZJFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Br)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580611 |
Source


|
| Record name | 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897942-80-2 |
Source


|
| Record name | 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)



![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)

![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)


![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)

![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)


